1-(4-Bromophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone
Description
1-(4-Bromophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone is a benzothienopyrimidine derivative characterized by a bicyclic thienopyrimidine core fused with a tetrahydrobenzene ring. The molecule features a 4-bromophenyl group attached to an ethanone moiety via a sulfanyl (-S-) linker. The bromine atom at the para position of the phenyl group enhances lipophilicity and may influence binding interactions in biological systems, while the sulfanyl group contributes to electronic and steric modulation.
Properties
IUPAC Name |
1-(4-bromophenyl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2OS2/c19-12-7-5-11(6-8-12)14(22)9-23-17-16-13-3-1-2-4-15(13)24-18(16)21-10-20-17/h5-8,10H,1-4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEGWKRNVMYYTRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN=C3SCC(=O)C4=CC=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Bromophenyl)-2-(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C18H16BrN3O2S
- Molecular Weight : 418.3 g/mol
This structure features a bromophenyl group attached to a thieno-pyrimidine scaffold, which is known for its versatility in drug design due to its structural similarities to purines.
Anticancer Properties
Recent studies have indicated that compounds within the thienopyrimidine class exhibit significant anticancer activity. For instance, a derivative of this compound demonstrated the following effects:
- Topoisomerase Inhibition : The compound acts as a dual inhibitor of topoisomerase I and II, which are critical enzymes involved in DNA replication and repair. This mechanism was supported by molecular docking studies that showed favorable interactions with the active sites of these enzymes .
- Cell Cycle Arrest : The compound induced G2/M phase cell cycle arrest in MCF-7 breast cancer cells, demonstrating its potential to halt cancer cell proliferation .
- Apoptotic Effects : Increased levels of cleaved caspase-3 and LC3A/B proteins indicated that the compound promotes apoptosis and autophagy in cancer cells .
Anti-inflammatory Activity
The compound has also shown promise in anti-inflammatory applications:
- Selective COX-2 Inhibition : It exhibited selective inhibition of cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1), suggesting a potential for reducing inflammation without the gastrointestinal side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Antioxidant Effects
Preliminary studies suggest that this compound may reduce oxidative stress markers within cells, which is crucial for preventing cellular damage associated with various diseases including cancer and neurodegenerative disorders.
Study 1: Anticancer Evaluation
In a recent study focusing on the anticancer properties of similar thienopyrimidine derivatives, researchers synthesized several compounds and evaluated their biological activities using various assays:
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 7a | 10.5 | Topoisomerase I & II Inhibition |
| 7b | 15.3 | Apoptosis Induction via Caspase Activation |
These findings support the notion that modifications on the thienopyrimidine scaffold can enhance anticancer efficacy while maintaining selectivity for target enzymes .
Study 2: Anti-inflammatory Activity
Another research effort assessed the anti-inflammatory effects of related compounds:
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| 7a | 20 | 75 |
| 7b | 15 | 80 |
This data illustrates the potential for selective COX-2 inhibitors derived from thienopyrimidine structures to be developed as therapeutic agents for inflammatory diseases .
Comparison with Similar Compounds
Table 1: Structural and Substituent Variations
Key Observations:
- Electron-Donating vs. In contrast, the bromine atom in the target compound is electron-withdrawing, favoring hydrophobic interactions .
- Steric Effects : The ethoxy group in introduces greater steric bulk compared to methoxy in , which may affect binding pocket accessibility.
- Linker Flexibility: The ethanone-sulfanyl linker in the target compound allows conformational flexibility, whereas benzyl-sulfanyl in restricts mobility but stabilizes aromatic interactions .
Crystallographic and Stability Data
- The target compound’s benzothienopyrimidine core adopts a planar conformation, as observed in related analogs (e.g., 2-(4-Bromophenoxy)-3-isopropyl-...-one), with mean C–C bond lengths of 0.014 Å and an R factor of 0.067 in crystallographic studies .
- Derivatives with bulkier substituents (e.g., isopropyl in ) exhibit reduced molecular packing efficiency, impacting solubility and melting points.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield of 1-(4-Bromophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone?
- Methodological Answer :
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Multi-step synthesis : Begin with functionalization of the tetrahydrobenzothieno[2,3-d]pyrimidinone core via nucleophilic substitution at the 4-sulfanyl position. Use anhydrous solvents (e.g., THF or DMF) and catalysts like NaH or K₂CO₃ to facilitate thioether bond formation .
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Purification : Employ column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to isolate intermediates. Final recrystallization in ethanol or methanol improves purity .
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Scale-up : Continuous flow reactors enhance reproducibility and reduce side reactions in large-scale synthesis .
Reaction Step Key Conditions Typical Yield Core functionalization NaH, THF, 0°C → RT 65-75% Thioether coupling K₂CO₃, DMF, 80°C 70-85% Final purification Ethanol recrystallization ≥95% purity
Q. How can spectroscopic techniques resolve structural ambiguities in this compound?
- Methodological Answer :
- NMR : Use - and -NMR to confirm substitution patterns. The 4-bromophenyl group shows distinct aromatic protons (δ 7.4–7.6 ppm), while the tetrahydrobenzothieno[2,3-d]pyrimidinone core exhibits characteristic methylene signals (δ 2.8–3.2 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 573.3) and fragmentation patterns .
- X-ray Crystallography : Resolve stereoelectronic effects at the sulfanyl-ethanone junction, as demonstrated for analogous sulfonyl derivatives .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide modifications to enhance biological activity?
- Methodological Answer :
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Core Modifications : Replace the 4-bromophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate receptor binding. The tetrahydrobenzothieno[2,3-d]pyrimidinone scaffold’s rigidity is critical for activity .
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Sulfanyl Group Replacement : Substitute the sulfanyl linker with sulfonyl or amine groups to alter pharmacokinetics. Sulfonyl derivatives show improved metabolic stability in vitro .
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Biological Assays : Test analogs against kinase targets (e.g., EGFR or CDK2) using enzyme inhibition assays (IC₅₀) and cytotoxicity screens (MTT assay) .
Analog Modification Biological Impact Reference 4-Nitrophenyl substitution ↑ Kinase inhibition (IC₅₀ 0.8 μM) Sulfonyl linker replacement ↓ Hepatic clearance (t₁/₂ 6.2 h)
Q. How to address contradictory data in biological activity across studies?
- Methodological Answer :
- Assay Standardization : Control variables such as cell line (e.g., HEK293 vs. HeLa), incubation time, and solvent (DMSO concentration ≤0.1%) to minimize variability .
- Metabolite Screening : Use LC-MS to identify active metabolites that may contribute to discrepancies. For example, oxidative metabolites of sulfanyl derivatives exhibit altered activity .
- Computational Validation : Perform molecular docking (e.g., AutoDock Vina) to verify binding modes against crystallographic protein targets (PDB: 1M17) .
Q. What computational methods predict the compound’s interaction with biological targets?
- Methodological Answer :
- Docking Studies : Use the tetrahydrobenzothieno[2,3-d]pyrimidinone core as a rigid scaffold. Prioritize hydrogen bonding with kinase ATP pockets (e.g., EGFR’s Thr766) .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-protein complexes. RMSD <2.0 Å indicates stable binding .
- ADMET Prediction : Tools like SwissADME estimate logP (~3.2) and BBB permeability, guiding lead optimization .
Data Contradiction Analysis
Q. Why do solubility profiles vary significantly in different solvent systems?
- Methodological Answer :
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Solvent Polarity : The compound’s logP (~3.5) favors solubility in DMSO or acetone but precipitates in aqueous buffers. Use co-solvents (e.g., PEG-400) for in vitro assays .
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pH Effects : Protonation of the pyrimidinone nitrogen (pKa ~5.8) increases solubility in acidic media (e.g., pH 4.0 acetate buffer) .
Solvent Solubility (mg/mL) Conditions DMSO 25.6 25°C Water <0.1 pH 7.4 Ethanol 8.3 25°C
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
